Decloxizine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 376.9 g/mol. It is primarily classified as an antihistamine, specifically functioning as a histamine H1 receptor antagonist. This compound is part of a broader class of medications used to treat allergic reactions and inflammatory conditions. Its unique structure, which includes a piperazine ring, contributes to its pharmacological properties and therapeutic applications in both clinical and research settings.
Decloxizine hydrochloride is synthesized from various precursors, including piperazine derivatives. It is categorized under antihistamines and is primarily recognized for its potential applications in treating allergic responses and as a bronchodilator. The compound has garnered attention for its role in scientific research, particularly in studies related to histamine receptors and their biological implications.
The synthesis of Decloxizine hydrochloride involves several key steps, typically initiated by the reaction of specific piperazine derivatives with other reagents under controlled conditions. Common solvents used during synthesis include dimethyl sulfoxide and water.
The molecular structure of Decloxizine hydrochloride can be represented by its canonical SMILES notation: C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl. The structure features:
Decloxizine hydrochloride primarily undergoes substitution reactions due to its reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Decloxizine hydrochloride acts primarily as a histamine H1 receptor antagonist, blocking the action of histamine at these receptors, which plays a crucial role in allergic responses.
Decloxizine hydrochloride has several important applications:
Decloxizine hydrochloride (CAS 13073-96-6) is a dihydrochloride salt of the ethanolamine-class antihistamine. Its systematic IUPAC name is 2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol dihydrochloride, reflecting its core structure: a benzhydryl (diphenylmethyl) group attached to a piperazine ring, with a hydroxyethoxyethyl side chain at the N1 position. The molecular formula is C21H28N2O2·2HCl, yielding a molecular weight of 413.38 g/mol [1] [3] [7]. The SMILES notation (OCCOCCN1CCN(C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl) and InChIKey (RBSDUJACXBVDDN-UHFFFAOYSA-N) provide unambiguous representations for cheminformatics applications [1] [8]. Synonymous designations include UCB-1402, Rescupal, and Hydroxyzine EP Impurity B, the latter highlighting its relationship to the parent drug hydroxyzine [1] [8].
Benzhydryl Group | Piperazine Ring—CH₂—CH₂—O—CH₂—CH₂—OH | 2HClTable 1: Key Identifiers of Decloxizine Hydrochloride
| Property | Value |
|---|---|
| CAS Number | 13073-96-6 |
| Molecular Formula | C21H30Cl2N2O2 |
| Exact Mass | 412.1684 g/mol |
| IUPAC Name | 2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol dihydrochloride |
| Synonyms | UCB-1402; Hydroxyzine EP Impurity B; Autokar |
Decloxizine hydrochloride is a white to off-white crystalline powder with a density of 1.115 g/cm³ [1] [6]. Its solubility profile is dominated by high miscibility in polar aprotic solvents:
Thermal analysis indicates stability up to 472.4°C at atmospheric pressure, though decomposition may occur before boiling [1] [6]. The compound exhibits hygroscopicity and requires strict storage conditions (–20°C, sealed, anhydrous) to prevent hydration or degradation, with a shelf life of >3 years under optimal settings [3] [7]. Conflicting solubility reports (e.g., 10 mM in DMSO vs. 50 mg/mL) likely stem from batch-specific polymorphism or hydration states [1] [2].
Spectroscopic Methods:
Chromatographic Methods:
Decloxizine hydrochloride shares a piperazine-benzhydryl scaffold with hydroxyzine but differs in its hydroxyethoxyethyl side chain (vs. hydroxyzine’s chlorobenzhydryl/ethanolamine group). This structural divergence profoundly alters physicochemical and pharmacological behavior [1] [8]:
Table 2: Decloxizine vs. Hydroxyzine Structural and Functional Attributes
| Property | Decloxizine Hydrochloride | Hydroxyzine |
|---|---|---|
| Molecular Formula | C21H30Cl2N2O2 | C21H27Cl2N2O2 (dihydrochloride) |
| Side Chain | –CH2CH2OCH2CH2OH | –CH2CH2OCH3 (chlorinated benzhydryl) |
| Aqueous Solubility | 241.91 mM | ~50 mM |
| Primary Role | H1 antagonist; Hydroxyzine impurity | First-gen antihistamine API |
Compound Names in Article:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: